4-Methyl-5-phenylpyrimidine

Forensic Chemistry Impurity Profiling Amphetamine Synthesis

4-Methyl-5-phenylpyrimidine (4M5PP, C11H10N2, MW 170.21 g/mol) is an aromatic heterocyclic compound belonging to the phenylpyrimidine class, characterized by a methyl group at the 4-position and a phenyl group at the 5-position of the pyrimidine ring. Its primary documented utility lies in forensic chemistry, where it is recognized as a route-specific impurity and chemical marker generated during the clandestine synthesis of amphetamine and amphetamine-type stimulants (ATS) via the Leuckart method.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 57562-58-0
Cat. No. B1615610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-phenylpyrimidine
CAS57562-58-0
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-11(7-12-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyRPXGYQFOIZMYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-phenylpyrimidine (CAS 57562-58-0) Procurement Guide: Forensic Marker and Analytical Reference Standard


4-Methyl-5-phenylpyrimidine (4M5PP, C11H10N2, MW 170.21 g/mol) is an aromatic heterocyclic compound belonging to the phenylpyrimidine class, characterized by a methyl group at the 4-position and a phenyl group at the 5-position of the pyrimidine ring [1]. Its primary documented utility lies in forensic chemistry, where it is recognized as a route-specific impurity and chemical marker generated during the clandestine synthesis of amphetamine and amphetamine-type stimulants (ATS) via the Leuckart method [2]. Analytical reference standards of this compound are available in both neat form and as solutions in acetonitrile for instrumental calibration and method development . The compound's exact mass is 170.084398 g/mol, with a retention index of 1452 under GC/MS conditions [1].

Why 4-Methyl-5-phenylpyrimidine Cannot Be Substituted with Generic Phenylpyrimidines in Forensic Applications


Generic phenylpyrimidines or other substituted pyrimidines cannot serve as drop-in replacements for 4-methyl-5-phenylpyrimidine in forensic or analytical contexts due to its route-specific origin and distinct physicochemical profile. This compound arises exclusively as a dominant by-product of the Leuckart synthetic pathway for amphetamine production, making it a diagnostic marker that distinguishes this route from reductive amination, oxime reduction, or other clandestine methods [1]. Closely related analogs such as 4-benzylpyrimidine or 4-(4-methoxybenzyl)pyrimidine originate from different precursor starting materials and thus signal different synthetic origins [1]. Furthermore, the specific 4-methyl/5-phenyl substitution pattern confers GC retention behavior (retention time 4.96 min, retention index 1452) and mass spectral fragmentation distinct from non-methylated 5-phenylpyrimidine or other regioisomers, meaning substitution with an incorrect analog would invalidate method specificity, calibration accuracy, and chain-of-evidence requirements in regulated forensic workflows [2][3].

4-Methyl-5-phenylpyrimidine: Quantitative Differentiation Evidence Against Comparators


Route-Specific Forensic Marker: Differentiating Leuckart Amphetamine from Alternative Synthetic Pathways

4-Methyl-5-phenylpyrimidine is positively identified as a dominant by-product unique to the Leuckart synthetic route for amphetamine and 4-methoxyamphetamine [1]. This route specificity distinguishes it from alternative markers such as 4-benzylpyrimidine (which co-elutes at 5.01 min under similar GC conditions but originates from different precursor reactions) [2]. In impurity profiling studies of seized amphetamine samples, the detection of 4-methyl-5-phenylpyrimidine, along with P2P, N-formylamphetamine, and bis-(1-phenylisopropyl)amines, definitively indicates the Leuckart pathway as the route of synthesis [3]. No quantitative biological activity data for this compound were identified in peer-reviewed literature; its value is forensic and analytical.

Forensic Chemistry Impurity Profiling Amphetamine Synthesis Route-Specific Marker

MIP-Based Electrochemical Sensor Detection: Quantitative Recovery and Reusability in Wastewater Monitoring

A capacitive sensor based on computationally designed molecularly imprinted polymers (MIPs) specific to 4-methyl-5-phenylpyrimidine (4M5PP) was developed for wastewater monitoring [1]. The sensor exhibited a linear response from 100 µM to 3000 µM with a detection limit of 80 µM (S/N = 3) [1]. When applied to wastewater samples, recovery ranged from 95% to 101% with RSD of 1.49–4.64% [1]. The electrode could be regenerated and reused up to 24 times while maintaining >90% signal intensity [1]. This represents the first reported MIP and electrochemical detection method for 4M5PP, whereas no comparable MIP sensor data exists for 4-benzylpyrimidine or non-methylated 5-phenylpyrimidine.

Environmental Forensics Wastewater-Based Epidemiology Molecularly Imprinted Polymers Electrochemical Sensing

GC-MS Spectral Verification: Library-Matched Reference Data with High Similarity Cross-Validation

The GC-MS spectrum of 4-methyl-5-phenylpyrimidine has been verified by crosschecking against external libraries, with five independent reference spectra showing similarity ≥ 99% [1]. The spectrum was further validated by independent measurements in external laboratories [1]. The compound elutes with a retention index of 1452 and exhibits characteristic electron ionization (EI) fragmentation producing a SPLASH identifier of splash10-0g4i-3900000000-c62cc40385ecaa5117ab [1]. In contrast, while 5-phenylpyrimidine is also a known compound, its retention index and mass spectral fingerprint differ due to the absence of the 4-methyl substituent, and no comparable multi-laboratory verification with 99% cross-library similarity has been documented for the non-methylated analog in the SpectraBase repository.

Analytical Chemistry GC-MS Spectral Library Reference Standard Verification

Physicochemical Property Differentiation: Calculated Boiling Point and LogP Shift from 4-Methyl Substitution

The 4-methyl substitution on 4-methyl-5-phenylpyrimidine produces measurable shifts in calculated physicochemical properties compared to the non-methylated parent 5-phenylpyrimidine . The target compound has a calculated boiling point of 290.5±19.0 °C at 760 mmHg , whereas 5-phenylpyrimidine has a calculated boiling point of 297.8±19.0 °C at 760 mmHg , representing a decrease of approximately 7.3 °C attributable to reduced molecular symmetry and altered intermolecular interactions. Both compounds have similar calculated densities (1.106±0.06 g/cm³ for 5-phenylpyrimidine vs. 1.1±0.1 g/cm³ for the target) and comparable aqueous solubility characteristics due to hydrophobic aromatic rings . Molecular weight differs by 14.03 g/mol (170.21 vs. 156.18), corresponding to the methyl group addition.

Physicochemical Properties Chromatographic Behavior QSAR Analytical Method Development

4-Methyl-5-phenylpyrimidine: Recommended Application Scenarios Based on Quantitative Evidence


Forensic Impurity Profiling of Seized Amphetamine Samples

Procurement of 4-methyl-5-phenylpyrimidine reference standard is essential for forensic laboratories conducting GC-MS impurity profiling to determine the synthetic route of seized amphetamine. The compound serves as a definitive Leuckart pathway marker, with its presence (along with P2P and N-formylamphetamine) providing route-of-synthesis intelligence for law enforcement and legal proceedings [1][2]. The verified GC retention time (4.96 min) and cross-validated mass spectrum (≥99% library similarity) ensure unambiguous identification [3][4].

Wastewater-Based Epidemiology for Illicit Drug Manufacturing Surveillance

Environmental and public health laboratories should procure 4-methyl-5-phenylpyrimidine for wastewater-based epidemiological monitoring of clandestine amphetamine production. The compound is the only Leuckart marker for which a validated MIP-based capacitive sensor method exists, offering field-deployable detection with linear response from 100–3000 µM, 80 µM detection limit, and 95–101% recovery in wastewater matrices [5]. Sensor reusability (up to 24 cycles with >90% signal retention) supports cost-effective long-term monitoring programs [5].

GC-MS Method Development and System Suitability Testing

Analytical laboratories developing or validating GC-MS methods for phenylpyrimidine-class compounds should procure 4-methyl-5-phenylpyrimidine as a system suitability standard. Its well-characterized retention index (1452) and extensively cross-validated EI mass spectrum (SPLASH: splash10-0g4i-3900000000-c62cc40385ecaa5117ab) provide a reliable benchmark for column performance assessment, retention time locking, and mass calibration verification [4]. The compound's intermediate boiling point (290.5 °C) between lighter and heavier phenylpyrimidines makes it suitable for mid-range method calibration .

Reference Material for Inter-Laboratory Proficiency Testing Programs

Forensic proficiency testing providers should source 4-methyl-5-phenylpyrimidine for distribution as a blind test analyte in inter-laboratory comparison exercises focused on clandestine drug impurity profiling. The availability of independently verified, multi-laboratory cross-validated spectral data ensures that participating laboratories can be objectively evaluated against a common, well-documented reference point [4]. The compound's route specificity makes it an ideal marker for assessing laboratory capability to correctly identify Leuckart-synthesized amphetamine samples versus those produced by alternative methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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